molecular formula C16H15FN6 B2672989 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline CAS No. 2415540-91-7

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline

Cat. No.: B2672989
CAS No.: 2415540-91-7
M. Wt: 310.336
InChI Key: GYAUWPJFDUBXHS-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline is a synthetic organic compound with the molecular formula C16H15FN6 It is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline typically involves a multi-step process. One common method includes the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds to form the quinoxaline core . This reaction requires high temperatures, a strong acid catalyst, and prolonged heating .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: It is used in the development of bioactive compounds that can interact with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline is unique due to its specific structural features, which confer distinct biological activities. The presence of both the quinoxaline and 5-fluoropyrimidin-2-yl groups allows for a diverse range of interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6/c17-12-9-19-16(20-10-12)23-7-5-22(6-8-23)15-11-18-13-3-1-2-4-14(13)21-15/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAUWPJFDUBXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2)C4=NC=C(C=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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